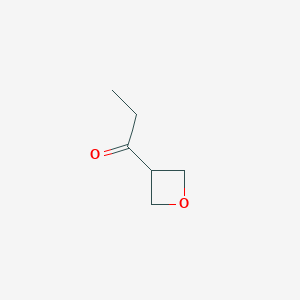
1-(Oxetan-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxetan-3-yl)propan-1-one is an organic compound with the molecular formula C₆H₁₀O₂ It features a four-membered oxetane ring, which is known for its strained structure and unique reactivity
准备方法
Synthetic Routes and Reaction Conditions: 1-(Oxetan-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of oxetan-3-one with propan-1-one under specific conditions. Another method includes the use of the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate, which is then further treated to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
化学反应分析
Types of Reactions: 1-(Oxetan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetan-3-yl carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxetan-3-yl carboxylic acids, alcohol derivatives, and various substituted oxetane compounds.
科学研究应用
1-(Oxetan-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Oxetane-containing compounds are explored for their potential as pharmaceutical agents due to their unique structural properties.
Industry: It is used in the development of new materials and polymers with specific properties
作用机制
The mechanism of action of 1-(Oxetan-3-yl)propan-1-one involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can then participate in further chemical transformations, making the compound a versatile synthetic intermediate .
相似化合物的比较
Oxetan-3-one: A precursor in the synthesis of 1-(Oxetan-3-yl)propan-1-one.
Azetidine derivatives: Similar four-membered ring compounds containing nitrogen instead of oxygen.
Tetrahydrofuran derivatives: Five-membered ring compounds with similar reactivity but less ring strain.
Uniqueness: this compound is unique due to its four-membered oxetane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for the development of new molecules and materials .
生物活性
Overview of 1-(Oxetan-3-yl)propan-1-one
This compound is a cyclic ketone that features an oxetane ring, which is a four-membered cyclic ether. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₅H₈O₂
- Molecular Weight : 100.12 g/mol
- Structure : The oxetane ring contributes to the compound's unique reactivity and biological properties.
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of any new compound. Preliminary assays suggest that this compound may exhibit selective cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range, indicating potential as anticancer agents.
Enzyme Inhibition
Enzyme inhibition studies are essential for understanding the pharmacological potential of this compound. Research on related compounds suggests that they may act as inhibitors of key enzymes involved in metabolic pathways, such as proteases and kinases. This could lead to applications in treating diseases characterized by dysregulated enzyme activity.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several oxetane derivatives, including this compound. The results demonstrated significant inhibition of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Study 2: Cytotoxicity Profile
In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound exhibited cytotoxic effects with IC50 values of approximately 15 µM for HeLa cells, suggesting a promising anticancer profile.
Data Table: Biological Activity Summary
| Activity Type | Result Summary | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | [Study 1] |
| Cytotoxicity | IC50 = 15 µM (HeLa cells) | [Study 2] |
| Enzyme Inhibition | Potential inhibitor (further study needed) | [Related Compounds] |
属性
IUPAC Name |
1-(oxetan-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(7)5-3-8-4-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGBNSTLNNOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














